

# Spectroscopic Analysis of Rebaudioside N: Application Notes and Protocols

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## Compound of Interest

Compound Name: Rebaudioside N

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## Introduction

**Rebaudioside N** is a minor steviol glycoside found in the leaves of *Stevia rebaudiana* Bertoni. [1][2] As a natural, non-caloric sweetener, its detailed structural characterization is crucial for quality control, regulatory approval, and understanding its structure-activity relationship. This document provides detailed application notes and protocols for the spectroscopic analysis of **Rebaudioside N**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of natural products. The complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral assignments for **Rebaudioside N** have been achieved through extensive 1D and 2D NMR experiments.[1][2]

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data for **Rebaudioside N** (in  $\text{C}_5\text{D}_5\text{N}$ )[3]

Position	<sup>1</sup> H NMR (δ, ppm, J in Hz)	<sup>13</sup> C NMR (δ, ppm)
Aglycone (Steviol)		
1	α: 0.76, β: 1.78	40.5
2	α: 1.58, β: 2.12	18.9
3	α: 1.02, β: 2.65	37.5
4	-	43.8
5	1.09	56.9
6	α: 1.88, β: 2.01	21.8
7	α: 1.32, β: 1.45	41.2
8	1.49	39.8
9	0.82	53.9
10	-	39.5
11	α: 1.62, β: 1.81	20.4
12	α: 1.65, β: 1.75	32.8
13	-	90.4
14	α: 1.95, β: 2.25	46.9
15	α: 2.05, β: 2.35	47.2
16	5.04, 5.68	155.9
17	-	104.2
18	1.39	28.9
19	-	176.8
20	1.15	15.6
Sugar Moieties		
Glucose I (at C-13)		

1'	4.88 d (7.8)	104.5
2'	4.55 m	81.1
3'	4.34 m	88.8
4'	4.28 m	70.4
5'	3.91 m	78.2
6'	4.12 m, 4.34 m	62.7
Glucose II (at C-19)		
1"	5.03 d (7.8)	98.3
2"	4.42 m	79.0
3"	4.36 m	87.2
4"	4.14 m	69.7
5"	3.62 m	77.8
6"	4.14 m, 4.36 m	62.9
Glucose III		
1'''	5.58 d (7.8)	105.2
2'''	4.16 m	76.8
3'''	4.32 m	78.6
4'''	4.14 m	71.5
5'''	3.98 m	78.4
6'''	4.25 m, 4.45 m	62.5
Glucose IV		
1''''	5.12 d (7.8)	105.8
2''''	4.05 m	75.5
3''''	4.18 m	78.1

4''''	4.12 m	71.4
5''''	3.85 m	77.9
6''''	4.22 m, 4.35 m	62.4
Glucose V		
1''''	4.92 d (7.8)	105.5
2''''	4.08 m	75.8
3''''	4.22 m	78.2
4''''	4.15 m	71.6
5''''	3.88 m	78.0
6''''	4.28 m, 4.41 m	62.6
Rhamnose		
1''''	6.22 d (8.4)	94.1
2''''	4.55 m	81.1
3''''	4.34 m	88.8
4''''	4.28 m	70.4
5''''	3.91 m	78.2
6''''	1.65 d (6.0)	18.6

Assignments were made based on COSY, HMQC, and HMBC correlations. Chemical shift values are in  $\delta$  (ppm). Coupling constants (J) are in Hz.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula of **Rebaudioside N**. Tandem MS (MS/MS) experiments provide valuable information about the structure and sugar sequence of the glycoside.

Table 2: Mass Spectrometry Data for **Rebaudioside N**

Ionization Mode	Mass Analyzer	Observed m/z	Interpretation
ESI-	LTQ-FTMS	[M-H] <sup>-</sup>	Deprotonated molecule
MS/MS	-	803.4	Elimination of 2 Glc and 1 Rha[4]

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of steviol glycosides are often similar, they can be used for identification and quality control.

Table 3: General Infrared Absorption Bands for Steviol Glycosides[5]

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400	O-H stretching (hydroxyl groups)
~2900	C-H stretching (aliphatic)
~1720	C=O stretching (ester carbonyl)
~1650	C=C stretching (exocyclic double bond)
~1070	C-O stretching (glycosidic bonds)

## Experimental Protocols

### Sample Preparation

- Isolation and Purification: **Rebaudioside N** can be isolated from the commercial extract of *Stevia rebaudiana* Bertoni leaves. Purification is typically achieved through repeated isocratic elution using High-Performance Liquid Chromatography (HPLC).[2] A common method involves a Phenomenex Luna NH2 column with a mobile phase of 72% acetonitrile in water.[2] The peak corresponding to **Rebaudioside N** is collected and dried under nitrogen.[2]

## NMR Spectroscopy

- Instrumentation: NMR spectra are acquired on a high-field spectrometer, such as a Varian INOVA 600 MHz instrument, equipped with a 5 mm HCN probe.[2]
- Sample Preparation: Dissolve approximately 5-10 mg of purified **Rebaudioside N** in 0.5 mL of deuterated pyridine (C<sub>5</sub>D<sub>5</sub>N).
- Data Acquisition:
  - Acquire 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D (COSY, HMQC, and HMBC) NMR spectra using standard pulse sequences.[2]
  - Reference the spectral data to the residual solvent signal (δH 7.19 and δC 123.5 for pyridine-d<sub>5</sub>).[2]
  - Process the data using appropriate NMR software.

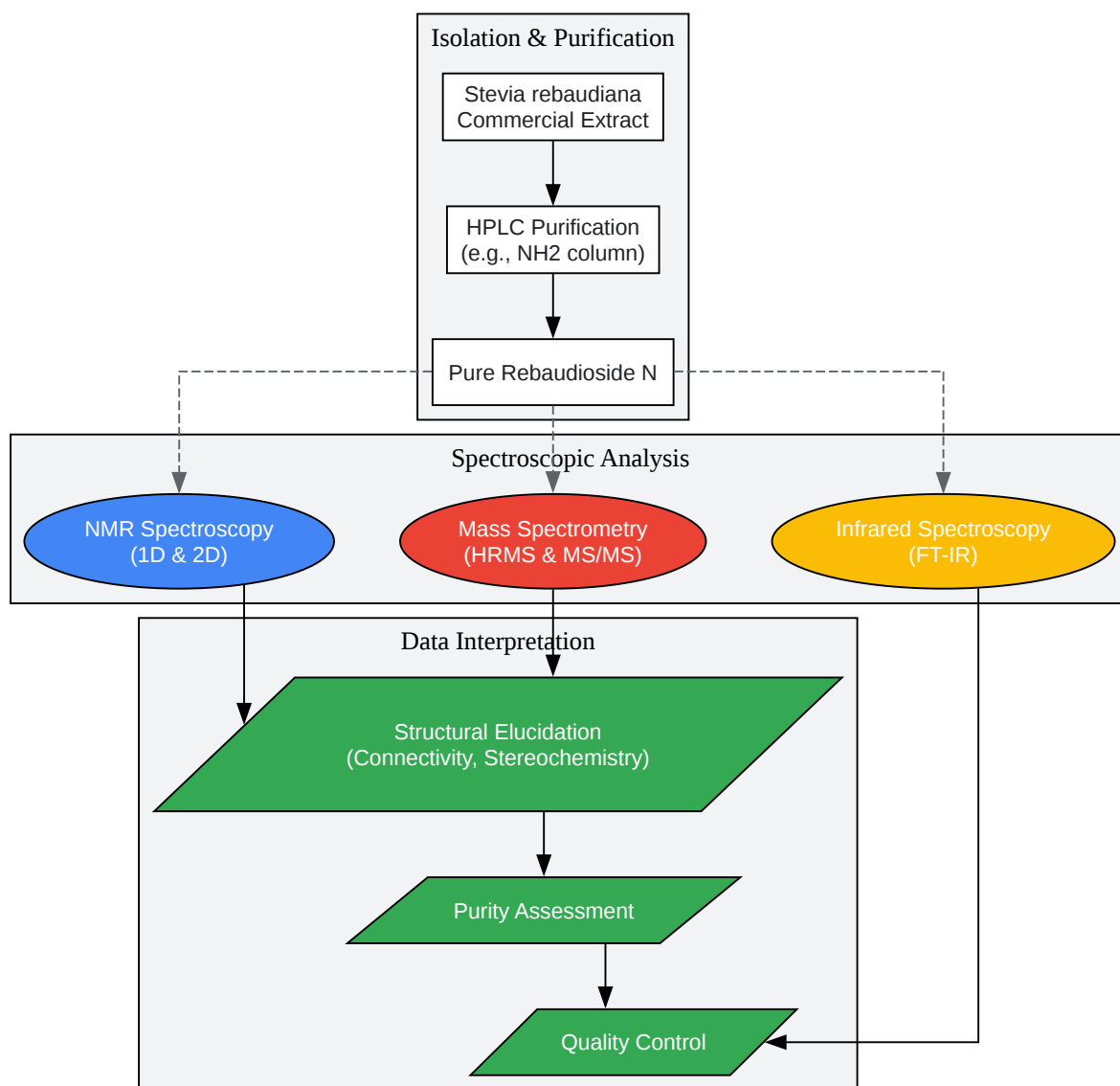
## Mass Spectrometry

- Instrumentation: MS and MS/MS data can be generated using a high-resolution mass spectrometer, such as a Thermo LTQ-FTMS, equipped with a nanospray ionization source. [2]
- Sample Preparation: Dilute the purified **Rebaudioside N** sample with methanol.[2]
- Data Acquisition:
  - Introduce the sample into the mass spectrometer via infusion using an onboard syringe pump.[2]
  - Acquire data in negative ion mode to observe the deprotonated molecule [M-H]<sup>-</sup>.
  - Perform MS/MS experiments on the parent ion to obtain fragmentation data for structural elucidation.

## Infrared Spectroscopy

- Instrumentation: IR spectra can be acquired using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin Elmer 400, with a Universal Attenuated Total Reflectance (UATR) accessory.[2][5]
- Sample Preparation: Place a small amount of the solid, purified **Rebaudioside N** directly onto the ATR crystal.
- Data Acquisition:
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Acquire the spectrum over a scan range of 4000-650  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . [5]

## Workflow for Spectroscopic Analysis of Rebaudioside N



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